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Compound of Interest

Compound Name: C21H15BrN205S2

Cat. No.: B15174542

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the
organic compound with the molecular formula C21H15BrN205S2. Due to the absence of
publicly available experimental data for this specific molecule, this document presents
predicted spectroscopic data based on a plausible chemical structure: 2-((4-
bromophenyl)sulfonamido)-5-nitrobenzoic acid. This guide serves as a practical framework for
researchers engaged in the synthesis and characterization of novel organic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for the proposed structure of C21H15BrN205S2.

Table 1: Predicted *H NMR Data (500 MHz, DMSO-de)
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Chemical Shift (5,

Multiplicity Integration Assignment

ppm)
13.5-12.0 Singlet (broad) 1H -COOH
10.5-9.5 Singlet (broad) 1H -SO2NH-
8.35 Doublet 1H Ar-H
8.20 Doublet of doublets 1H Ar-H
7.90 Doublet 2H Ar-H
7.75 Doublet 2H Ar-H
7.60 Doublet 1H Ar-H

. 13 -
Chemical Shift (6, ppm) Assignment
168.5 -COOH
148.0 Ar-C (adjacent to -NO2)
142.0 Ar-C (adjacent to -SO2NH-)
140.5 Ar-C (adjacent to -Br)
138.0 Ar-C (ipso to -SO2NH-)
1325 Ar-C
130.0 Ar-C
128.5 Ar-C
126.0 Ar-C
125.0 Ar-C
122.0 Ar-C
118.0 Ar-C
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Table 3: Predicted IR Spectroscopy Data (Solid, KBr

Pellet)
Wavenumber (cm~?) Intensity Assignment
3400 - 2800 Broad O-H stretch (Carboxylic acid)
3350 - 3250 Medium N-H stretch (Sulfonamide)
3100 - 3000 Medium Aromatic C-H stretch
1710 - 1680 Strong C=0 stretch (Carboxylic acid)
1530 - 1500 Strong Asymmetric N-O stretch (-NOz2)
1350 - 1330 Strong Symmetric N-O stretch (-NOz2)
Asymmetric S=0O stretch
1340 - 1310 Strong ]
(Sulfonamide)
Symmetric S=0 stretch
1170 - 1150 Strong )
(Sulfonamide)
1090 - 1070 Medium C-N stretch
800 - 600 Strong C-Br stretch

Table 4: Predicted Mass Spectrometry Data (Electron

lonization - El)
m/z Interpretation
Molecular ion peak [M]* and [M+2]* due to 7°Br
522/524 _
and 81Br isotopes
4771479 [M - COOHJ*
357 [M - C7HaNOa4]*
236/238 [BrCsHaSO2]*
156 [BrCsHa]*
122 [CeHaNO2]*
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Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:

e Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of
deuterated dimethyl sulfoxide (DMSO-de).[1] Ensure the sample is fully dissolved.

e Instrument Setup:
o Use a 500 MHz NMR spectrometer.
o Lock the spectrometer to the deuterium signal of the solvent.[2]
o Shim the magnetic field to achieve optimal homogeneity.[2]
o Tune and match the probe for both *H and 3C frequencies.
e 1H NMR Acquisition:
o Acquire the spectrum using a standard single-pulse experiment.

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14
ppm).

o Use a pulse angle of 30-45 degrees.
o Set the relaxation delay to at least 1-2 seconds to allow for full spin relaxation.
e 13C NMR Acquisition:

o Acquire the spectrum using a proton-decoupled pulse sequence.
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o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200
ppm).

o Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, as *3C has
a low natural abundance.

» Data Processing:

[¢]

Apply a Fourier transform to the acquired free induction decays (FIDs).

[e]

Phase the resulting spectra.

o

Calibrate the chemical shift scale using the residual solvent peak (DMSO at 6 2.50 for *H
and o6 39.52 for 13C).

o

Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Protocol:
o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry
potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous
powder is obtained.

o Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.
e Instrument Setup:

o Use a Fourier-Transform Infrared (FTIR) spectrometer.

o Record a background spectrum of the empty sample compartment.

e Spectrum Acquisition:
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o Place the KBr pellet in the sample holder of the spectrometer.
o Acquire the IR spectrum, typically in the range of 4000-400 cm~2.

o Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

» Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o Identify and label the major absorption bands corresponding to the functional groups in the
molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.[3]
Protocol:

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For a solid sample, a direct insertion probe can be used.

e lonization (Electron lonization - EI):

o Bombard the sample with a high-energy electron beam (typically 70 eV).[3] This will cause
the molecule to ionize and fragment.

e Mass Analysis:

o The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-
flight analyzer).

o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[4]
» Detection:

o A detector records the abundance of each ion at a specific m/z value.
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o Data Analysis:
o The resulting mass spectrum is plotted as relative intensity versus m/z.
o Identify the molecular ion peak to determine the molecular weight of the compound.
o Analyze the fragmentation pattern to gain structural information.[3]

Visualization of Analytical Workflow and Logic

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical
relationship between the different techniques for structural elucidation.
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General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. chem.libretexts.org [chem.libretexts.org]

e 2. books.rsc.org [books.rsc.org]

o 3. Mass Spectrometry [www2.chemistry.msu.edu]
e 4. chem.libretexts.org [chem.libretexts.org]

 To cite this document: BenchChem. [Spectroscopic Analysis of C21H15BrN205S2: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15174542#spectroscopic-analysis-of-
c21h15brn205s2-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b15174542?utm_src=pdf-body-img
https://www.benchchem.com/product/b15174542?utm_src=pdf-custom-synthesis
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/05%3A_Structure_Determination_Part_II_-_Nuclear_Magnetic_Resonance_Spectroscopy/5.04%3A_The_1H-NMR_experiment
https://books.rsc.org/books/monograph/591/chapter/269983/Acquiring-1H-and-13C-Spectra
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/massspec/masspec1.htm
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Spectroscopy/Mass_Spectrometry/Mass_spectrometry_1
https://www.benchchem.com/product/b15174542#spectroscopic-analysis-of-c21h15brn2o5s2-nmr-ir-ms
https://www.benchchem.com/product/b15174542#spectroscopic-analysis-of-c21h15brn2o5s2-nmr-ir-ms
https://www.benchchem.com/product/b15174542#spectroscopic-analysis-of-c21h15brn2o5s2-nmr-ir-ms
https://www.benchchem.com/product/b15174542#spectroscopic-analysis-of-c21h15brn2o5s2-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15174542?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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